1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide
Overview
Description
1-(Ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a morpholine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the ethylsulfonyl group, and the attachment of the morpholine ring. Specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethylsulfonyl chloride, morpholine, and piperidine derivatives. Industrial production methods may employ catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group or the morpholine ring can be replaced with other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-(Ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide can be compared with similar compounds such as:
1-[2-(Morpholin-4-yl)ethyl]piperazine: This compound shares the morpholine ring and piperidine structure but lacks the ethylsulfonyl group, resulting in different chemical properties and applications.
2-(4-Isopropyl-phenyl)-1-morpholin-4-yl-ethanethione: This compound has a similar morpholine ring but includes different functional groups, leading to distinct biological activities and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-2-22(19,20)17-6-3-4-13(12-17)14(18)15-5-7-16-8-10-21-11-9-16/h13H,2-12H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLLWQQNNANXPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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